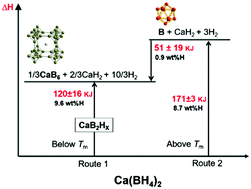Controllable decomposition of Ca(BH4)2 for reversible hydrogen storage
Physical Chemistry Chemical Physics Pub Date: 2017-02-20 DOI: 10.1039/C7CP00448F
Abstract
Ca(BH4)2 could reversibly store 9.6 wt% hydrogen based on the overall reaction of Ca(BH4)2 → 1/3CaB6 + 2/3CaH2 + 10/3H2. Formation of CaB6 instead of elemental boron and/or high boranes (e.g. CaB12H12) in the dehydrogenation process is crucial for rehydrogenation. Here, we reported two experimental protocols regarding how to form CaB6 from the decomposition of Ca(BH4)2: (1) decomposition below the melting point, e.g. 350 °C via CaB2H6 to CaB6 and (2) decomposition above the melting point, e.g. 400 °C via elemental boron to CaB6.

Recommended Literature
- [1] Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species†
- [2] Developing high-performance small molecule organic solar cells via a large planar structure and an electron-withdrawing central unit†
- [3] Elucidating the effect of Ag interlayer formation on the intrinsic mechanical properties of free-standing ITO/Ag/ITO thin films†
- [4] An efficient synthesis of α-acyloxyacrylate esters as candidate monomers for bio-based polymers by heteropolyacid-catalyzed acylation of pyruvate esters
- [5] Reduction of water-mediated repulsion drives poly(N-vinylcaprolactam) collapse upon heating†
- [6] Metallo-nucleosides: synthesis and biological evaluation of hexacarbonyl dicobalt 5-alkynyl-2′-deoxyuridines†‡
- [7] Multifunctional switching of a photo- and electro-chemiluminescent iridium–dithienylethene complex†
- [8] Preparation of chiral ladder-like polysilsesquioxanes and their chiral induction to anionic dye compound†
- [9] Inside front cover
- [10] Nanoscale structure and dynamics of DNA










